An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Cyclopenta[c]pyrrol-4(1H)-one
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Cyclopenta[c]pyrrol-4(1H)-one
Our methodology is grounded in a first-principles approach, dissecting the molecule into its core functional components: an α,β-unsaturated cyclopentenone and a pyrrole ring. By examining the known spectroscopic behaviors of these individual systems, we can project the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the fused bicyclic structure. This guide is designed to serve as a practical reference for researchers, offering not just data, but the underlying scientific reasoning to support structural elucidation.
Molecular Structure and Predicted Spectroscopic Workflow
The structural framework of Cyclopenta[c]pyrrol-4(1H)-one presents a compelling fusion of a five-membered lactam fused with a cyclopentenone ring. This arrangement results in a planar, electron-rich heterocyclic system conjugated with a carbonyl group. Understanding the interplay between these two components is key to accurately predicting its spectral properties.
Caption: Molecular structure of Cyclopenta[c]pyrrol-4(1H)-one.
The following sections will detail the predicted spectroscopic data, beginning with NMR, followed by IR and MS. Each section will include a brief overview of the experimental protocol, a detailed interpretation of the predicted spectrum, and summary tables for quick reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Cyclopenta[c]pyrrol-4(1H)-one, we can predict the chemical shifts and coupling constants by analyzing the electronic environment of each proton and carbon nucleus.
Experimental Protocol for NMR Data Acquisition
A standard and reliable method for acquiring high-quality NMR data for a compound like Cyclopenta[c]pyrrol-4(1H)-one would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
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1D Spectra Acquisition:
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¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Obtain a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.
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2D Spectra Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments is essential:
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COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
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Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be characterized by signals in both the aromatic and aliphatic regions. The pyrrole protons will be downfield due to the aromatic nature of the ring, while the cyclopentenone protons will show characteristic shifts influenced by the carbonyl group and the double bond.
Caption: Labeled protons for ¹H NMR chemical shift prediction.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H1 (N-H) | 8.0 - 9.0 | broad singlet | - | The N-H proton of pyrrole is typically broad and its chemical shift is highly dependent on solvent and concentration.[1] |
| H2, H6 | 6.8 - 7.2 | doublet of doublets | J(H2,H6) ≈ 1.5-2.0, J(H2,H3) ≈ 2.5-3.0 | These protons are on the carbons alpha to the nitrogen in the pyrrole ring, making them deshielded. They will show coupling to each other (4J) and to the adjacent cyclopentenone proton (H3). |
| H5 | 6.2 - 6.5 | triplet or dd | J(H5,H6) ≈ 2.5-3.5 | This proton is on the carbon beta to the nitrogen in the pyrrole ring and is generally found at a higher field than the alpha protons.[1] |
| H3 | 3.0 - 3.5 | multiplet | - | This aliphatic proton is adjacent to the double bond and the pyrrole ring, leading to a moderately downfield shift. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be distinguished by the downfield signal of the carbonyl carbon and the signals corresponding to the sp² hybridized carbons of the pyrrole and cyclopentenone rings.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C4 (C=O) | 195 - 205 | The carbonyl carbon of a conjugated cyclopentenone is highly deshielded. |
| C2, C6a | 135 - 145 | These are the sp² carbons of the double bond within the cyclopentenone ring. |
| C3a, C6 | 115 - 125 | These are the carbons alpha to the nitrogen in the pyrrole ring. |
| C5 | 108 - 115 | This is the carbon beta to the nitrogen in the pyrrole ring, typically appearing at a higher field than the alpha carbons. |
| C3 | 30 - 40 | This is the sp³ hybridized carbon in the cyclopentenone ring. |
Key 2D NMR Correlations (Predicted)
The following HMBC correlations would be critical in confirming the structure of Cyclopenta[c]pyrrol-4(1H)-one.
Caption: Predicted HMBC correlations for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Cyclopenta[c]pyrrol-4(1H)-one is expected to be dominated by absorptions from the N-H and C=O groups.
Experimental Protocol for IR Data Acquisition
A straightforward method for obtaining the IR spectrum would be:
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Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Procedure: A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3400 - 3200 | Medium, broad | The N-H stretching vibration in pyrroles typically appears in this region.[2] |
| C-H Stretch (sp²) | 3100 - 3000 | Medium | Aromatic C-H stretches from the pyrrole and cyclopentenone rings. |
| C-H Stretch (sp³) | 3000 - 2850 | Medium | Aliphatic C-H stretch from the CH₂ group. |
| C=O Stretch | 1710 - 1680 | Strong | The carbonyl stretch of a conjugated five-membered ring ketone is found at a lower frequency than a saturated one due to resonance. |
| C=C Stretch | 1650 - 1550 | Medium-Strong | Overlapping stretches from the pyrrole and cyclopentenone double bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.
Experimental Protocol for MS Data Acquisition
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Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable organic molecules and often provides rich fragmentation patterns.
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Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) would be ideal for obtaining accurate mass measurements of the molecular ion and fragments.
Predicted Mass Spectrum
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Molecular Ion (M⁺): The calculated molecular weight of C₇H₇NO is 121.05 g/mol . A high-resolution mass spectrum should show the molecular ion peak at m/z ≈ 121.0528.
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Major Fragmentation Pathways: The fragmentation of Cyclopenta[c]pyrrol-4(1H)-one is likely to proceed through pathways characteristic of both ketones and pyrroles.
Caption: A plausible fragmentation pathway for Cyclopenta[c]pyrrol-4(1H)-one.
The primary fragmentation is expected to involve the loss of carbon monoxide (CO) from the ketone, a characteristic fragmentation for cyclic ketones, leading to a fragment at m/z 93. Another likely fragmentation is the loss of hydrogen cyanide (HCN) from the pyrrole ring, resulting in a fragment at m/z 94. The base peak could be the molecular ion or one of these primary fragments, depending on their relative stabilities. The mass spectrum of pyrrole itself shows a prominent molecular ion at m/z 67, which may also be observed from further fragmentation.[3]
Conclusion: A Framework for Identification
This guide has outlined a detailed, predicted spectroscopic profile for Cyclopenta[c]pyrrol-4(1H)-one based on established principles and data from analogous structures. The predicted NMR, IR, and MS data provide a robust set of criteria for the identification and structural verification of this compound.
For researchers venturing into the synthesis of this or related molecules, this document serves as a foundational reference. The true power of this predictive approach lies in its ability to guide the interpretation of experimental data. By comparing experimentally obtained spectra with the predictions laid out here, scientists can more confidently and efficiently confirm the structure of their target molecules. This proactive approach to spectroscopic analysis is a hallmark of modern chemical research, enabling faster progress in the development of new therapeutics and materials.
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